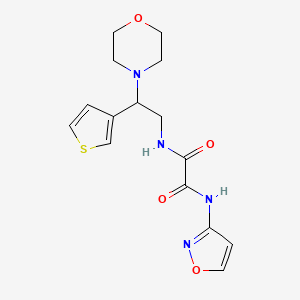

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c20-14(15(21)17-13-1-5-23-18-13)16-9-12(11-2-8-24-10-11)19-3-6-22-7-4-19/h1-2,5,8,10,12H,3-4,6-7,9H2,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPVFCJTCWJJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the morpholine and thiophene groups. The final step involves the formation of the oxalamide linkage.

Isoxazole Ring Formation: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Morpholine and Thiophene Introduction: The morpholine and thiophene groups are introduced through nucleophilic substitution reactions, often using reagents such as morpholine and thiophene derivatives.

Oxalamide Formation: The final step involves the reaction of the intermediate compound with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the isoxazole, morpholine, or thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides or hydroxylated derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported data for analogous oxalamides:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s isoxazole (electron-deficient) contrasts with S336’s dimethoxybenzyl (electron-rich), which may alter receptor binding or solubility.

- Morpholino-Thiophene Hybrid: Unique to the target compound, this group may enhance lipophilicity compared to pyridine-based R2 groups in S334.

Metabolic and Toxicological Considerations

- Metabolism : S336 undergoes rapid hepatic metabolism without amide bond cleavage, suggesting phase I modifications (e.g., oxidation of aromatic rings) . The thiophene group in the target compound may undergo sulfoxidation, a common metabolic pathway for thiophene-containing drugs.

- Toxicity: No toxicity data exist for the target compound. However, structurally related oxalamides in flavor additives (e.g., S336) have undergone rigorous safety evaluations, including 90-day rodent studies .

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound with a complex structure that includes an isoxazole ring, morpholine moiety, and an oxalamide group. This compound has garnered considerable attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H22N4O4

- Molecular Weight : 394.43 g/mol

- CAS Number : 941933-94-4

The structural features of this compound are illustrated in the table below:

| Component | Structure/Details |

|---|---|

| Isoxazole Ring | Present |

| Morpholine Group | Present |

| Oxalamide Linkage | Present |

| Thiophene Group | Present |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The isoxazole and morpholine components facilitate binding to active sites, potentially leading to inhibition of enzymatic activity. This interaction can modulate biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound may exhibit several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the modulation of specific signaling pathways.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in various metabolic processes, which could lead to therapeutic applications in conditions such as diabetes or obesity.

- Antimicrobial Properties : Some studies have indicated that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

Study 1: Anticancer Properties

In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Study 2: Enzyme Interaction

A study investigated the binding affinity of the compound to specific enzymes involved in metabolic pathways. Results indicated a strong inhibitory effect on enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes management.

Study 3: Antimicrobial Activity

Research conducted on bacterial strains revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide | 941933-94-4 | Similar structure but lacks thiophene group |

| N1-(benzo[d][1,3]dioxole)-N2-(morpholinoethyl)oxalamide | 899955-21-6 | Different aromatic system; potential different activity |

| N1-(4-methoxyphenethyl)-N2-(morpholinoethyl)oxalamide | 874806-05-0 | Incorporates methoxy group; studied for pharmacological effects |

Q & A

Q. Basic Characterization

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups .

- NMR (¹H/¹³C) : Assigns protons and carbons in the isoxazole, thiophene, and morpholino groups. For example:

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How can reaction yields be optimized during synthesis?

Q. Advanced Experimental Design

- Catalyst Screening : Transition-metal catalysts (e.g., Cu or Pd) improve coupling reactions between heterocycles .

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in oxalamide formation .

- Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during acylation steps .

Yield Analysis : For example, analogous oxalamide syntheses report yields of 45–58%, with losses attributed to steric hindrance .

What computational methods predict the compound’s electronic properties?

Q. Advanced Modeling

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess redox behavior and charge distribution. The Colle-Salvetti correlation-energy formula (modified for kinetic-energy density) is applicable for heterocyclic systems .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) by modeling hydrogen bonding between the oxalamide group and active-site residues .

How can bioactivity assays evaluate pharmacological potential?

Q. Basic to Advanced Screening

- In Vitro Assays :

- Anti-inflammatory : Inhibition of COX-2 enzyme (IC₅₀ determination via ELISA).

- Anticancer : Cytotoxicity testing against cancer cell lines (e.g., MTT assay) .

- Mechanistic Studies : Fluorescence polarization assays to study binding affinity to DNA or proteins .

How should researchers address contradictory NMR data?

Q. Data Contradiction Analysis

- Dynamic Effects : Conformational flexibility in the morpholino-thiophene moiety may cause signal splitting. Use variable-temperature NMR to resolve overlapping peaks .

- Impurity Identification : Compare experimental ¹³C NMR shifts with DFT-calculated values to detect byproducts .

How does this compound compare to structurally similar oxalamides?

Q. Comparative Analysis

- Structural Uniqueness : The dual heterocyclic system (isoxazole + thiophene) enhances π-π stacking and hydrogen-bonding capacity vs. simpler analogs like N1-(isoxazol-3-yl)-N2-benzyl oxalamide .

- Electronic Properties : Thiophene’s electron-rich nature increases electron density at the oxalamide carbonyl, influencing reactivity in nucleophilic substitutions .

What strategies support structure-activity relationship (SAR) studies?

Q. Advanced SAR Design

- Substituent Variation : Replace morpholino with piperidine or thiomorpholine to modulate lipophilicity (logP) and bioavailability .

- Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to assess heterocycle size/electronic effects on target binding .

How is crystallography used to study molecular interactions?

Q. Advanced Structural Analysis

- Single-Crystal X-ray Diffraction : Resolve bond angles and torsional strain in the oxalamide linkage. For example, coordination polymers of similar oxalamides show helical substructures via Cu(II) bonding .

- SHELX Refinement : SHELXL refines anisotropic displacement parameters to model thermal motion in the morpholino group .

What factors influence the compound’s stability under experimental conditions?

Q. Methodological Considerations

- pH Sensitivity : The oxalamide bond hydrolyzes under strongly acidic/basic conditions (pH <3 or >10). Use buffered solutions (pH 6–8) for biological assays .

- Light Sensitivity : Thiophene derivatives may degrade under UV light; store samples in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.